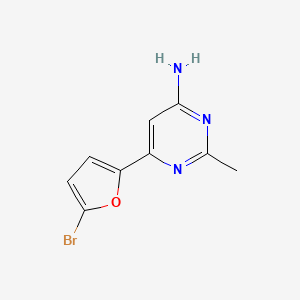![molecular formula C13H26Cl2N2 B1464785 N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219960-85-6](/img/structure/B1464785.png)
N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Overview
Description
“N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1 . It has a molecular weight of 281.27 and its IUPAC name is N-allyl-N-(2-(piperidin-4-yl)ethyl)prop-2-en-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H26Cl2N2 . The average mass is 208.343 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis Applications
Chemical Synthesis and Intermediates : The compound is a key intermediate in the preparation of various pharmaceutical agents. For instance, it has been utilized in the synthesis of premafloxacin, an antibiotic for veterinary use, demonstrating its role in efficient and stereoselective synthesis processes (Fleck et al., 2003).
Catalysis and Reaction Mechanisms : Its derivatives participate in copper(I)-catalyzed synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans, indicating its use in facilitating complex organic reactions and highlighting its relevance in creating compounds with biological activity (Snieckus, 2015).
Synthesis of Amino Acids and Lactams : The compound and its related structures have been applied in the synthesis of α-amino-γ-lactams via palladium-catalyzed intramolecular allylic alkylation, underscoring its utility in generating important synthetic intermediates (Thies & Kazmaier, 2014).
Potential Biological Activity
Anticancer Agents : Certain derivatives have been evaluated as anticancer agents, demonstrating the compound's foundational role in the development of novel therapeutic agents. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promise in this area (Rehman et al., 2018).
Glycosidase Inhibitors and Immunosuppressive Agents : Gamma-hydroxyethyl piperidine iminosugar and N-alkylated derivatives have been studied for their activity as glycosidase inhibitors and as immunosuppressive agents, indicating potential applications in treating diseases through enzyme inhibition and immune response modulation (Markad et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(2-piperidin-3-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-9-15(10-4-2)11-7-13-6-5-8-14-12-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTAOISTMGEETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCCNC1)CC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)






![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)
![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)